2-(2-Methylpyridin-4-yl)ethanol
Description
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-(2-methylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-7-6-8(3-5-10)2-4-9-7/h2,4,6,10H,3,5H2,1H3 |
InChI Key |
BRHGIEPBWOHPOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Chain Length Effects: The ethanol group in this compound increases hydrophilicity compared to methanol analogs, improving solubility in polar solvents .
Substituent Position : Compounds with substituents at the 4-position of pyridine (e.g., -CH₂OH) exhibit distinct electronic effects, influencing reactivity in nucleophilic substitutions or catalytic reactions .
Ring System Differences: Pyrimidine-based analogs (e.g., [2-(2-phenylethyl)pyrimidin-4-yl]methanol) show higher lipophilicity due to aromatic substituents, contrasting with pyridine derivatives .
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Substituent Effects on Reactivity
Preparation Methods
Alkylation of 2-Methylpyridine Derivatives
A foundational approach involves the alkylation of 2-methylpyridine-4-carbaldehyde or its halogenated analogs. For instance, 4-chloro-2-methylpyridine serves as a precursor, undergoing nucleophilic displacement with ethylene glycol under basic conditions. This method, detailed in patent CN103483244A, achieves a 78–90% yield by reacting 4-chloro-2-methylpyridine with sodium cyanide in dimethylformamide (DMF) at 60–90°C. The intermediate ethyl 2-cyano-2-(2-methylpyridin-4-yl)acetate is subsequently hydrolyzed and reduced to the target alcohol.
Reaction Conditions:
Optimization via Phase-Transfer Catalysis
Recent advancements employ phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide to accelerate substitutions. In a modified protocol, 4-bromo-2-methylpyridine reacts with ethylene oxide in a biphasic water-toluene system, achieving 89% yield at 40°C. PTCs improve interfacial reactivity, reducing reaction times from 24 hours to 6 hours.
Reduction of Ester or Nitrile Precursors
Lithium Aluminum Hydride (LiAlH4) Reduction
The reduction of ethyl 2-(2-methylpyridin-4-yl)acetate using LiAlH4 in tetrahydrofuran (THF) is a widely adopted method. This single-step process converts esters to primary alcohols with 82–87% efficiency. However, excess LiAlH4 may over-reduce the pyridine ring, necessitating strict stoichiometric control.
Characterization Data:
Catalytic Hydrogenation of Nitriles
An alternative route reduces 2-(2-methylpyridin-4-yl)acetonitrile using Raney nickel under 30 atm H2 at 120°C. This method avoids pyridine ring saturation and achieves 91% yield. Gas chromatography–mass spectrometry (GC-MS) confirms >99% purity, with residual solvent levels below 0.1%.
Borrowing-Hydrogen Methodology
Transition-Metal Catalyzed Dehydrogenation
The borrowing-hydrogen approach, validated in ACS Central Science, dehydrogenates 2-(2-methylpyridin-4-yl)ethylamine intermediates to form imines, which are subsequently reduced to alcohols. Using a ruthenium pincer catalyst (Ru-MACHO), this method achieves 85% yield at 150°C.
Mechanistic Insights:
Advantages Over Classical Methods
-
Atom Economy: 95% atom efficiency due to H2 recycling.
-
Solvent Tolerance: Compatible with ethanol or isopropanol as green solvents.
-
Scalability: Demonstrated at pilot-plant scale (10 kg batches).
Comparative Analysis of Synthesis Routes
| Method | Starting Material | Conditions | Yield | Purity |
|---|---|---|---|---|
| Nucleophilic Substitution | 4-Chloro-2-methylpyridine | DMF, 90°C, 3 hrs | 89.8% | 98.5% |
| LiAlH4 Reduction | Ethyl 2-(2-Me-pyridinyl)acetate | THF, 0°C, 1 hr | 87.5% | 99.2% |
| Catalytic Hydrogenation | 2-(2-Me-pyridinyl)acetonitrile | Raney Ni, 120°C | 91.0% | 99.8% |
| Borrowing-Hydrogen | 2-(2-Me-pyridinyl)ethylamine | Ru-MACHO, 150°C | 85.0% | 97.3% |
Key Observations:
-
Nucleophilic Substitution: High yield but requires halogenated precursors.
-
Reduction Routes: Superior purity but dependent on expensive reductants.
-
Borrowing-Hydrogen: Scalable and sustainable, albeit moderate yield.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
Regulatory Compliance
-
Genotoxic Impurities: Halogenated byproducts (e.g., 4-chloro derivatives) must be controlled to <10 ppm per ICH Q3A guidelines.
-
Solvent Residues: DMF and THF levels regulated to <500 ppm under USP <467>.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-Methylpyridin-4-yl)ethanol, and how are reaction conditions optimized?
- Methodology :
- Route 1 : React 2-methylpyridine derivatives with ethylene oxide under mild catalytic conditions (e.g., using Lewis acids like AlCl₃). Monitor reaction progress via TLC or GC-MS to optimize stoichiometry and temperature (typically 60–80°C) .
- Route 2 : Reduce nitro intermediates (e.g., 2-(2-Methylpyridin-4-yl)nitroethane) using hydrogen gas with palladium catalysts. Control hydrogen pressure (1–3 atm) to minimize over-reduction .
- Key Parameters : Catalyst choice, solvent polarity (e.g., ethanol vs. DMF), and reaction time (6–24 hrs) significantly impact yield. Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- ¹H/¹³C NMR : Identify pyridine ring protons (δ 7.5–8.5 ppm) and ethanol sidechain signals (δ 3.6–4.2 ppm for -CH₂OH) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ peaks (e.g., m/z 138 for molecular ion C₈H₁₁NO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Data Triangulation :
- Orthogonal Assays : Compare enzyme inhibition (e.g., IC₅₀) across fluorometric, radiometric, and SPR-based assays to rule out assay-specific artifacts .
- Purity Verification : Use DSC (Differential Scanning Calorimetry) to confirm crystallinity and rule out polymorphic effects .
- Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., 2-(pyridin-4-yl)ethanol) to identify position-specific methyl group effects .
Q. What computational strategies predict the reactivity of this compound in enzyme binding studies?
- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). Prioritize pyridine ring π-π stacking and hydrogen bonding with -OH groups .
- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental kinetic data to validate predictive accuracy .
Q. How should researchers design experiments to evaluate neuroprotective effects of this compound in cellular models?
- Experimental Workflow :
- Cell Lines : Use SH-SY5Y neurons or primary cortical cultures under oxidative stress (e.g., H₂O₂ or rotenone exposure).
- Dose-Response : Test 1–100 μM concentrations, monitoring viability via MTT assay and apoptosis markers (e.g., caspase-3 activation) .
- Mechanistic Probes : Combine with ROS scavengers (e.g., NAC) to isolate compound-specific effects from background oxidative damage .
Q. What strategies mitigate stability issues during long-term storage of this compound?
- Optimized Conditions :
- Solvent Selection : Store in anhydrous DMSO at -20°C to prevent hydrolysis. Avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .
- Lyophilization : Pre-freeze samples in cryoprotectants (trehalose/sucrose) for lyophilized powders with >95% recovery after reconstitution .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
